Benzvalene

Catalog No.
S15344673
CAS No.
659-85-8
M.F
C6H6
M. Wt
78.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzvalene

CAS Number

659-85-8

Product Name

Benzvalene

IUPAC Name

tricyclo[3.1.0.02,6]hex-3-ene

Molecular Formula

C6H6

Molecular Weight

78.11 g/mol

InChI

InChI=1S/C6H6/c1-2-4-5-3(1)6(4)5/h1-6H

InChI Key

VMQPMGHYRISRHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C3C1C23

Benzvalene is an organic compound that is classified as one of the isomers of benzene. It was first synthesized in 1967 by K. E. Wilzbach and later improved by Thomas J. Katz, who developed a method involving the treatment of cyclopentadiene with methyllithium in dimethyl ether, followed by further reactions at low temperatures . Benzvalene possesses a unique structure characterized by significant steric strain, making it energetically less stable than benzene—approximately 71 kilocalories per mole higher in energy . This instability contributes to its highly reactive nature and propensity to undergo various chemical transformations.

Benzvalene is known for its foul odor and its tendency to detonate when subjected to mechanical stress, such as scratching . The compound can convert back to benzene with a half-life of around 10 days, a process believed to proceed through a diradical intermediate .

Due to its strained structure. Key reactions include:

  • Reaction with Tetracyanoethylene: Benzvalene reacts with tetracyanoethylene, leading to the formation of tetracyclo[3.3.0.02.4.0]hexane derivatives through zwitterionic intermediates .
  • Electrophilic Additions: The compound can undergo electrophilic attacks from various reagents, including sulfur dioxide and chlorosulfonyl isocyanate, yielding diverse products such as sulfonyl derivatives and azatricyclo compounds .
  • Polymerization: Benzvalene can be polymerized through ring-opening metathesis polymerization (ROMP) to form polybenzvalene, which contains highly strained bicyclobutane rings that can eventually be converted to polyacetylene .

While specific biological activities of benzvalene are not extensively documented, its derivatives and related compounds have been explored for potential applications in medicinal chemistry. The high reactivity of benzvalene suggests that it could interact with biological molecules, although more research is needed to fully understand its biological implications.

The synthesis of benzvalene has been refined over the years:

  • Initial Synthesis: The original method involved photolysis of benzene, which produced benzvalene along with other isomers such as fulvene and Dewar benzene.
  • Improved Synthesis (1971): A more efficient method was developed using cyclopentadiene and methyllithium in dimethyl ether at low temperatures, followed by treatment with dichloromethane and methyllithium in diethyl ether at −45 °C .

Benzvalene has several applications, particularly in materials science and organic synthesis:

  • Polymer Precursor: It serves as a precursor for polybenzvalene, which has potential applications in creating conductive materials due to its ability to form polyacetylene.
  • Synthetic Intermediates: Its reactivity allows it to be used as an intermediate in synthesizing complex organic molecules.

Studies on the interactions of benzvalene with various reagents highlight its unique reactivity profile. For instance, investigations into its reactions with electrophiles reveal the formation of zwitterionic intermediates and suggest mechanisms that involve concerted processes or stepwise additions depending on the conditions used . These studies are crucial for understanding how benzvalene can be utilized in synthetic organic chemistry.

Benzvalene shares structural similarities with several other compounds due to its unique bicyclic structure. Here are some comparable compounds:

CompoundStructure TypeUnique Features
FulveneDieneLess strained than benzvalene; more stable
Dewar BenzeneIsomer of BenzeneContains a different arrangement of double bonds
PolybenzvalenePolymerHighly strained polymer; potential for conductivity
CyclopentadieneCyclic DienePrecursor for benzvalene; less steric strain

Benzvalene's uniqueness lies in its high energy level and reactivity compared to these similar compounds, making it a subject of interest in both theoretical and practical chemistry.

XLogP3

1

Exact Mass

78.0469501914 g/mol

Monoisotopic Mass

78.0469501914 g/mol

Heavy Atom Count

6

Wikipedia

Benzvalene

Dates

Last modified: 08-11-2024

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